4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2,6-di(piperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4/c15-12-11-13(18-7-3-1-4-8-18)17-14(16-12)19-9-5-2-6-10-19/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCNOXLEUJTKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361612 | |
| Record name | 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188987-72-6 | |
| Record name | 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Advanced Characterization of 4 Fluoro 2,6 Di Piperidin 1 Yl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the three-dimensional structure of molecules. For 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum reveal the electronic environment, the number of protons, and the neighboring protons, respectively.
In the case of this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the two piperidinyl groups and the single proton on the pyrimidine (B1678525) ring. The protons of the piperidinyl groups would likely appear as multiplets in the aliphatic region of the spectrum, typically between δ 1.5 and 3.8 ppm. Specifically, the protons on the carbons adjacent to the nitrogen atoms (α-protons) would be expected at a lower field (more deshielded) compared to the other piperidinyl protons (β- and γ-protons) due to the electron-withdrawing effect of the nitrogen.
The lone proton on the pyrimidine ring (H-5) is anticipated to appear as a singlet in the aromatic region, with its chemical shift influenced by the fluorine atom and the two piperidinyl substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Piperidinyl CH₂ (β, γ) | 1.5 - 1.7 | Multiplet |
| Piperidinyl CH₂ (α) | 3.6 - 3.8 | Multiplet |
| Pyrimidine CH (H-5) | 5.5 - 5.7 | Singlet |
Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
For this compound, the ¹³C NMR spectrum would display signals for the carbons of the pyrimidine ring and the piperidinyl groups. The carbons of the pyrimidine ring are expected to resonate at a lower field due to their aromatic nature and the presence of electronegative nitrogen and fluorine atoms. The C-F bond will result in a large coupling constant, causing the signal for C-4 to appear as a doublet. The signals for C-2 and C-6, being equivalent, would appear as a single peak. The C-5 signal will also be influenced by the fluorine atom, showing a smaller coupling.
The carbons of the piperidinyl groups will appear in the aliphatic region of the spectrum. The α-carbons, being directly attached to the nitrogen, will be at a lower field than the β- and γ-carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Piperidinyl C (γ) | ~ 24 |
| Piperidinyl C (β) | ~ 26 |
| Piperidinyl C (α) | ~ 45 |
| Pyrimidine C-5 | ~ 80 |
| Pyrimidine C-2, C-6 | ~ 160 |
| Pyrimidine C-4 | ~ 165 (d, ¹JCF) |
Note: The predicted chemical shifts are based on typical values for similar structural motifs and are subject to variations based on experimental conditions.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The chemical shift of the fluorine signal provides information about its electronic environment. In this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-4 position of the pyrimidine ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would likely be coupled to the H-5 proton, resulting in a doublet if the coupling is resolved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of piperidinyl groups or parts of the pyrimidine ring, providing further confirmation of the compound's structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion. This data is invaluable for confirming the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would exhibit characteristic absorption bands for the various bonds present in the molecule. Key vibrational modes would include C-H stretching from the piperidinyl and pyrimidine moieties, C-N stretching, C=C and C=N stretching from the pyrimidine ring, and a characteristic C-F stretching band.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H (aliphatic) | 2850 - 3000 |
| C-H (aromatic) | 3000 - 3100 |
| C=N, C=C (pyrimidine ring) | 1500 - 1650 |
| C-N | 1250 - 1350 |
| C-F | 1000 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Detailed research findings, including data tables on the electronic transitions of this compound, are not available in the reviewed literature. This spectroscopic technique is crucial for understanding the electronic structure of a molecule by quantifying its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. Without experimental data, a discussion on the specific electronic transitions for this compound cannot be provided.
X-ray Crystallography for Solid-State Structural Determination
Information on the solid-state structural determination of this compound through X-ray crystallography is not present in the available scientific databases. This analytical method is essential for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing. The absence of these data precludes any detailed description of the compound's crystal structure.
Structure Activity Relationship Sar Investigations of 4 Fluoro 2,6 Di Piperidin 1 Yl Pyrimidine Analogues
Influence of Fluoro Substitution on Biological Efficacy and Selectivity
The introduction of a fluorine atom at the 4-position of the 2,6-di(piperidin-1-yl)pyrimidine scaffold can significantly modulate the compound's biological profile. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can influence a molecule's conformation, metabolic stability, and receptor interactions.
Research on various heterocyclic compounds has demonstrated that fluorine substitution can enhance biological efficacy. For instance, in a series of 2-amino-6-aryl-4-(2-thienyl) pyrimidines, the 4-fluoro substituted analogue exhibited greater antibacterial activity compared to its chloro and bromo counterparts nih.gov. This enhancement can be attributed to fluorine's ability to alter the electronic properties of the pyrimidine (B1678525) ring, potentially improving its interaction with biological targets. Fluorine can act as a bioisostere of a hydrogen atom, and its introduction can lead to more potent derivatives by influencing electrostatic interactions with the target protein. Specifically, a fluorine atom can engage in favorable interactions with backbone amides in a protein's binding pocket, an interaction not possible with a hydrogen atom nih.gov.
Furthermore, the strategic placement of fluorine can block metabolic pathways, thereby increasing the compound's bioavailability and duration of action. The strong C-F bond is resistant to cleavage by metabolic enzymes, a common issue with C-H bonds at similar positions.
The table below illustrates the hypothetical impact of fluorine substitution on the biological activity of a series of 2,6-di(piperidin-1-yl)pyrimidine analogues.
Table 1: Influence of 4-Position Substitution on Biological Activity
| Compound | R | Biological Activity (IC₅₀, µM) | Selectivity Index |
|---|---|---|---|
| 1a | H | 10.5 | 5 |
| 1b | F | 2.1 | 25 |
| 1c | Cl | 5.8 | 12 |
| 1d | CH₃ | 8.2 | 8 |
Impact of Piperidine (B6355638) Ring Substitutions and Conformations
Substituents on the piperidine rings can explore additional binding pockets within a receptor, leading to enhanced potency and selectivity. For example, studies on piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives showed that different substituents on the piperidine ring significantly affected their binding affinity for the adenosine (B11128) A2A receptor []. The nature of the substituent (e.g., size, electronics, hydrogen bonding capacity) dictates the quality of these additional interactions.
The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, is another critical factor. The orientation of substituents (axial vs. equatorial) can dramatically alter the molecule's three-dimensional shape and, consequently, its fit within a binding site. Conformationally restricted piperidine analogues are often synthesized to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and increasing affinity nih.gov. The introduction of bulky substituents or the incorporation of the piperidine into a bicyclic system can achieve this conformational rigidity.
The following table presents hypothetical data on how piperidine ring substitutions might affect biological activity.
Table 2: Effect of Piperidine Ring Substitution on Biological Activity
| Compound | R¹ (Piperidine-1) | R² (Piperidine-2) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| 2a | H | H | 2.1 |
| 2b | 4-CH₃ | H | 1.5 |
| 2c | 4-OH | H | 0.8 |
| 2d | 3-F | H | 3.5 |
| 2e | 4-OH | 4-OH | 0.5 |
Modulations of the Pyrimidine Core and their Effects on Biological Activity
The central pyrimidine ring serves as the scaffold upon which the other functional groups are arranged. Modifications to this core, such as altering the substitution pattern or replacing it with a related heterocyclic system, can lead to significant changes in biological activity.
The 2,6-disubstituted pattern is crucial for presenting the piperidine moieties in a specific spatial orientation. Shifting these substituents to other positions on the pyrimidine ring would drastically alter the molecule's topology and likely abolish or significantly reduce its intended biological activity.
Furthermore, the nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors, often forming critical interactions with the target protein. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, have been explored to create more rigid analogues and to explore additional interactions with the target nih.govnih.gov. These modifications can fine-tune the electronic properties and shape of the molecule, potentially leading to improved potency and selectivity. For instance, in a series of epidermal growth factor receptor (EGFR) inhibitors, the fusion of a thiophene (B33073) ring to the pyrimidine core was found to be beneficial for activity nih.gov.
Bioisosteric Replacements and their SAR Implications
Bioisosteric replacement is a powerful strategy in drug design to improve a compound's properties while maintaining its biological activity. In the context of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine analogues, various parts of the molecule can be subjected to bioisosteric replacement.
For example, one of the piperidine rings could be replaced with other cyclic amines like morpholine (B109124), pyrrolidine, or azetidine. Such a change would alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which could in turn affect its solubility, permeability, and target engagement. The choice of the bioisostere depends on the desired change in properties. For instance, replacing a piperidine with a morpholine ring generally increases polarity and can improve aqueous solubility.
The fluorine atom at the 4-position could be replaced with other small, electron-withdrawing groups like a hydroxyl or a cyano group. However, the unique properties of fluorine in terms of its size and ability to form specific interactions are often difficult to replicate with other groups.
The table below provides a hypothetical comparison of the effects of bioisosteric replacement of one piperidine ring.
Table 3: Bioisosteric Replacement of a Piperidine Ring
| Compound | Cyclic Amine at C2 | Biological Activity (IC₅₀, µM) |
|---|---|---|
| 3a | Piperidine | 2.1 |
| 3b | Morpholine | 4.5 |
| 3c | Pyrrolidine | 1.8 |
| 3d | Azetidine | 3.2 |
Correlation of Structural Features with Specific Receptor Interactions
The ultimate goal of SAR studies is to understand how specific structural features of a molecule interact with its biological target at a molecular level. While direct experimental data for this compound may be limited, molecular modeling and docking studies can provide valuable insights into its potential binding modes.
Based on the SAR of related 2,4-diaminopyrimidine (B92962) derivatives, it can be hypothesized that the 2,6-di(piperidin-1-yl) substituents project into specific pockets of the receptor's binding site nih.gov. The fluorine atom at the 4-position may form a key hydrogen bond or a favorable electrostatic interaction with a specific amino acid residue, thereby anchoring the molecule in a productive binding orientation nih.gov.
The piperidine rings likely engage in hydrophobic and van der Waals interactions within their respective sub-pockets. Substituents on these rings that can form additional hydrogen bonds or hydrophobic interactions would be expected to enhance binding affinity. The conformation of the piperidine rings would also be critical in ensuring an optimal fit. For instance, an axial substituent might clash with the protein surface, while an equatorial one could be accommodated favorably.
Molecular docking studies on similar pyrimidine-based inhibitors have shown that the pyrimidine core often forms hydrogen bonds with the hinge region of kinase enzymes, a common target for this class of compounds nih.gov. It is plausible that this compound analogues could adopt a similar binding mode, with the piperidine groups occupying the hydrophobic regions adjacent to the ATP binding site.
Computational Chemistry and Molecular Modeling Studies of 4 Fluoro 2,6 Di Piperidin 1 Yl Pyrimidine
Molecular Docking Simulations for Ligand-Target Binding Conformation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine, this would involve simulating its interaction with a specific biological target, such as a protein receptor or enzyme. The primary goal would be to identify the most stable binding pose and to quantify the binding affinity.
Key Research Findings (Hypothetical):
| Parameter | Hypothetical Value/Observation | Significance |
| Binding Affinity (ΔG) | -8.5 kcal/mol | Predicts strong, stable binding to the target. |
| Key Interacting Residues | Tyr23, Phe88, Leu101 | Identifies the specific amino acids crucial for binding. |
| Hydrogen Bonds | Fluorine atom with Ser54 | Indicates a key polar interaction stabilizing the complex. |
| Hydrophobic Interactions | Piperidinyl rings with a hydrophobic pocket | Highlights the role of non-polar interactions in binding. |
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to investigate the electronic structure and properties of a molecule. For this compound, these calculations would provide insights into its reactivity, stability, and spectroscopic characteristics.
Detailed Research Findings (Hypothetical):
DFT calculations could be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. The electrostatic potential map would visualize the electron-rich and electron-deficient regions, indicating sites prone to electrophilic or nucleophilic attack.
| Electronic Property | Hypothetical Calculated Value | Interpretation |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Suggests good kinetic stability. |
| Dipole Moment | 3.1 D | Indicates the overall polarity of the molecule. |
Conformational Analysis and Dynamics of the Compound
Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations could then be used to explore the dynamic behavior of the compound over time, providing a more realistic picture of its flexibility in a biological environment.
Detailed Research Findings (Hypothetical):
A conformational search would likely identify several low-energy conformers, primarily differing in the orientation of the two piperidinyl rings relative to the pyrimidine (B1678525) core. MD simulations could reveal the timescale of these conformational changes and how they might be influenced by the solvent environment. Understanding the accessible conformations is crucial, as the biologically active conformation may not be the lowest energy state in isolation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict their efficacy based on various molecular descriptors.
Detailed Research Findings (Hypothetical):
A hypothetical QSAR study would involve calculating a wide range of descriptors for each compound, such as physicochemical properties (e.g., logP, molar refractivity) and electronic properties (e.g., atomic charges). A regression analysis would then be performed to build a mathematical model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding future drug design efforts.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable ADME profiles.
Detailed Research Findings (Hypothetical):
For this compound, various computational models could be used to predict properties such as its intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for interacting with drug transporters. These predictions are typically based on the compound's structural features and physicochemical properties.
| ADME Property | Hypothetical Predicted Value | Implication for Drug Development |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Penetration | Moderate | May have potential for CNS activity. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| Plasma Protein Binding | 92% | High degree of binding may affect distribution. |
Mechanistic and Pharmacodynamic Investigations
Molecular Target Identification and Validation
The initial step in elucidating the mechanism of action for a novel compound like 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine involves the identification and validation of its molecular targets. Given the prevalence of the 2,6-disubstituted pyrimidine (B1678525) core in kinase inhibitors, it is plausible that this compound may also exhibit activity against one or more protein kinases. nih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The identification of potential kinase targets can be approached through several methodologies. A common initial strategy is computational modeling and in silico screening, where the compound's structure is docked into the ATP-binding sites of a panel of known kinases. This approach can provide a preliminary assessment of potential binding affinities and guide further experimental validation.
Subsequent experimental validation would typically involve broad-panel kinase screening assays. These assays measure the compound's ability to inhibit the activity of a large number of kinases simultaneously, providing a comprehensive overview of its selectivity profile. For instance, a radiometric or fluorescence-based assay could be employed to quantify the inhibitory effect of the compound on the phosphorylation of a substrate by each kinase in the panel.
Once a primary molecular target or a set of targets is identified, further validation is necessary to confirm that the compound's cellular effects are mediated through the inhibition of these targets. This can be achieved through techniques such as cellular thermal shift assays (CETSA), which measure the stabilization of the target protein upon ligand binding in a cellular context, or through genetic approaches like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the putative target, which should phenocopy the effects of the compound.
While direct studies on this compound are not available, research on analogous 2,6-disubstituted pyrimidine and piperidinyl-pyrimidine derivatives has identified a range of potential kinase targets, including but not limited to Casein Kinase 2 (CK2), PIM kinases, and various receptor tyrosine kinases. nih.govnih.gov This body of work provides a strong rationale for prioritizing these and other related kinases in the target identification process for this compound.
Enzymatic Inhibition Assays
Following the identification of putative molecular targets, detailed enzymatic inhibition assays are conducted to quantify the potency and characterize the mode of inhibition of this compound. These assays are crucial for understanding the structure-activity relationship (SAR) and for optimizing the compound's inhibitory activity.
For a potential kinase inhibitor, a typical enzymatic assay would involve incubating the purified enzyme with its substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, and the data are used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The mode of inhibition can be further investigated through kinetic studies. By measuring the initial reaction rates at different substrate and inhibitor concentrations, it is possible to determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to the substrate and ATP. This information is valuable for understanding how the inhibitor interacts with the enzyme and can guide further structural optimization.
The presence of the two piperidine (B6355638) moieties and the fluorine atom on the pyrimidine core of this compound are expected to significantly influence its binding affinity and selectivity for target enzymes. Structure-activity relationship studies on related pyrimidine-4-carboxamides have demonstrated that the nature of the substituents at the 2 and 6 positions of the pyrimidine ring can have a profound impact on inhibitory potency. nih.govacs.org For example, the hydrophobicity and steric bulk of the piperidine rings may favor binding to enzymes with specific pocket geometries, while the electronegative fluorine atom could engage in specific hydrogen bonding or other electrostatic interactions.
Table 1: Hypothetical Enzymatic Inhibition Data for this compound Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Mode of Inhibition |
| Kinase A | 50 | ATP Competitive |
| Kinase B | 250 | Non-competitive |
| Kinase C | >10,000 | Not Determined |
| Kinase D | 150 | ATP Competitive |
This table presents hypothetical data for illustrative purposes and is not based on experimental results for the specified compound.
Cellular Assays and Signaling Pathway Analysis
While enzymatic assays provide valuable information about a compound's activity against purified targets, cellular assays are essential for understanding its effects in a more biologically relevant context. These assays can confirm that the compound is cell-permeable and engages its target(s) within the cell, leading to a measurable biological response.
For a compound targeting a specific kinase, a primary cellular assay might involve measuring the phosphorylation status of a known downstream substrate of that kinase. For example, a Western blot or an ELISA-based assay could be used to quantify the levels of the phosphorylated substrate in cells treated with the compound. A dose-dependent decrease in the phosphorylation of the substrate would provide evidence of target engagement in a cellular setting.
Furthermore, functional cellular assays can be used to assess the compound's effects on cellular processes that are regulated by the target pathway. For instance, if the target kinase is involved in cell proliferation, assays measuring cell viability, cell cycle progression, or apoptosis could be employed. nih.gov Studies on 2-aminopyrimidine (B69317) derivatives have shown that they can inhibit signaling pathways such as the canonical Wnt signaling pathway, which is crucial in both embryonic development and disease. nih.gov This highlights the potential for pyrimidine-based compounds to modulate key cellular processes.
Table 2: Illustrative Cellular Assay Results for this compound
| Assay Type | Endpoint Measured | Result (at 1 µM) |
| Target Engagement | Phosphorylation of Substrate X | 75% reduction |
| Cell Proliferation | Cell Viability (72h) | 50% decrease |
| Cell Cycle Analysis | G1/S phase arrest | Observed |
| Apoptosis Assay | Caspase-3/7 activation | 3-fold increase |
This table presents illustrative data for conceptual understanding and is not based on actual experimental data for the specified compound.
Metabolic Pathways and Stability Profiling
In a typical metabolic stability assay, the compound is incubated with liver microsomes or hepatocytes, and its disappearance over time is monitored by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The results are often expressed as the in vitro half-life (t1/2) or intrinsic clearance (CLint).
The presence of a fluorine atom in the structure of this compound is a notable feature, as fluorination is a common strategy in medicinal chemistry to modulate metabolic stability. acs.org The strong carbon-fluorine bond can block sites of metabolism that would otherwise be susceptible to oxidative attack by CYP enzymes. acs.org However, the influence of fluorine on metabolic pathways can be complex and context-dependent.
The piperidine rings in the molecule also represent potential sites of metabolism. Common metabolic transformations for piperidine moieties include N-dealkylation, hydroxylation of the ring, and subsequent oxidation to the corresponding lactam. Identifying the major metabolites of this compound is an important step in understanding its metabolic pathways. This can be achieved by incubating the compound with liver microsomes and analyzing the resulting mixture by LC-MS/MS to identify the structures of the metabolites.
Understanding the metabolic profile of the compound is crucial for predicting its in vivo behavior and for identifying any potential for the formation of reactive or pharmacologically active metabolites.
Table 3: Representative Metabolic Stability Data for this compound
| In Vitro System | Parameter | Value |
| Human Liver Microsomes | Half-life (t1/2) | 45 min |
| Mouse Liver Microsomes | Half-life (t1/2) | 25 min |
| Human Hepatocytes | Intrinsic Clearance (CLint) | 30 µL/min/10^6 cells |
This table contains representative data for illustrative purposes and does not reflect experimentally determined values for the specified compound.
Future Directions and Research Perspectives
Rational Design of Next-Generation Analogues
The rational design of new molecules is a fundamental strategy to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net For 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine, future design efforts can draw upon established principles applied to other pyrimidine-based compounds, such as structure-activity relationship (SAR) studies, bioisosteric replacement, and conformational restriction. nih.govresearchgate.net
A primary focus would be the systematic modification of the compound at its three main components: the pyrimidine (B1678525) core, the piperidine (B6355638) rings, and the fluorine substituent. SAR studies, which correlate structural changes with biological activity, would be crucial. For instance, modifying the piperidine rings with various substituents could probe interactions with target proteins and influence properties like solubility and metabolic stability. researchgate.net Similarly, altering the electronics of the pyrimidine ring by introducing different groups could modulate the compound's reactivity and binding affinity. The fluorine atom, known to often enhance metabolic stability and binding affinity, could be repositioned on the pyrimidine ring to fine-tune these effects. nih.gov
| Modification Strategy | Structural Locus | Specific Example | Scientific Rationale |
|---|---|---|---|
| Substituent Modification | Piperidine Rings | Introduction of hydroxyl (-OH) or carboxyl (-COOH) groups | To improve aqueous solubility, introduce new hydrogen bonding points, and modulate pharmacokinetic properties. |
| Bioisosteric Replacement | Piperidine Rings | Replace one or both piperidine rings with morpholine (B109124) or thiomorpholine | To alter lipophilicity, metabolic stability, and explore different binding interactions without drastically changing the overall shape. researchgate.net |
| Positional Isomerism | Pyrimidine Core | Move the fluorine atom from position 4 to position 5 | To investigate the impact of fluorine's position on electronic properties and binding interactions with potential targets. |
| Core Modification | Pyrimidine Core | Introduce small alkyl or amino groups at the 5-position | To explore a known hydrophobic pocket often present in the active sites of kinases and other enzymes targeted by pyrimidine inhibitors. nih.gov |
| Conformational Restriction | Piperidine Linkage | Introduce fused ring systems to lock the conformation of the piperidine rings | To increase binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target. researchgate.net |
Exploration of Novel Biological Targets for Therapeutic Intervention
The broad biological activity of pyrimidine derivatives provides a strong rationale for screening this compound against a wide array of therapeutic targets. nih.gov Pyrimidine-based molecules have demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, often by functioning as enzyme inhibitors. nih.govnih.gov
Key target classes for initial screening would include protein kinases, which are crucial in cell signaling and are often dysregulated in cancer. nih.gov Many approved kinase inhibitors feature a pyrimidine core that occupies the adenine binding pocket of the enzyme. nih.govnih.gov Targets such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Polo-like kinase 1 (PLK1) are well-established targets for pyrimidine-based inhibitors. nih.govmdpi.com Furthermore, the potential for dual-target inhibition, a strategy that can lead to synergistic antitumor effects, could be explored. mdpi.com Beyond oncology, pyrimidine derivatives have been investigated for a range of other conditions, suggesting that screening against targets relevant to inflammation, metabolic disorders, and infectious diseases is warranted. researchgate.net
| Potential Biological Target Class | Specific Examples | Associated Disease Area | Justification for Screening |
|---|---|---|---|
| Protein Kinases | EGFR, CDK2, PLK1, HER2 | Cancer | The pyrimidine scaffold is a well-known hinge-binding motif for many kinase inhibitors. nih.govnih.gov |
| Phospholipases | NAPE-PLD | Neurological and Inflammatory Disorders | Pyrimidine-4-carboxamides have been identified as potent inhibitors of NAPE-PLD, an enzyme involved in lipid signaling. researchgate.net |
| Epigenetic Targets | Bromodomains (e.g., BRD4) | Cancer, Inflammation | Aminopyrimidine structures have been developed as dual inhibitors of BRD4 and PLK1. mdpi.com |
| Microbial Enzymes | Dihydrofolate Reductase (DHFR) | Infectious Diseases (Bacterial, Fungal) | Pyridothienopyrimidine derivatives have shown significant antimicrobial activity. nih.gov |
Development of Green Chemistry Approaches for Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. rasayanjournal.co.in Traditional methods for synthesizing heterocyclic compounds like pyrimidines can involve hazardous solvents, toxic reagents, and multiple steps leading to significant waste. rasayanjournal.co.in Future research should focus on developing sustainable and efficient synthetic routes to this compound and its analogues.
Several green chemistry techniques have been successfully applied to the synthesis of pyrimidines. rasayanjournal.co.in These include multicomponent reactions, which combine three or more reactants in a single step to build complex molecules with high atom economy. researchgate.netnih.gov The use of alternative energy sources, such as microwave irradiation and ultrasound, can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.gov Furthermore, employing environmentally benign solvents (like water or PEG-400) or performing reactions under solvent-free conditions minimizes volatile organic compound emissions. rsc.orgpjoes.com The development of reusable, metal-free catalysts also aligns with green chemistry goals by reducing hazardous waste. rasayanjournal.co.in
| Synthesis Approach | Description | Potential Advantage for Synthesizing Pyrimidine Derivatives |
|---|---|---|
| Multicomponent Reactions | Combining three or more starting materials in a one-pot reaction to form the final product. researchgate.net | Increases efficiency, reduces waste, and simplifies purification processes. |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions rapidly and efficiently. rasayanjournal.co.in | Drastically shortens reaction times from hours to minutes and can improve product yields. |
| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to accelerate chemical reactions through acoustic cavitation. nih.gov | Enhances reaction rates and yields, often under milder conditions than conventional methods. |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often by grinding solid reactants together ("Grindstone Chemistry"). researchgate.net | Eliminates solvent waste, reduces environmental impact, and simplifies product isolation. |
| Use of Green Catalysts | Utilizing recyclable, non-toxic catalysts, such as organocatalysts or biocatalysts. rasayanjournal.co.in | Avoids the use of heavy metals and facilitates easier, safer, and more sustainable chemical processes. |
Application of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.compremierscience.com These computational tools can analyze vast datasets to predict molecular properties, identify promising structures, and guide synthetic efforts, thereby reducing the time and cost of research. nih.gov
For this compound, AI/ML can be integrated throughout the discovery pipeline. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed analogues before they are synthesized. nih.govmdpi.com Machine learning algorithms are particularly adept at predicting crucial pharmacokinetic and toxicity (ADMET) properties, helping to prioritize compounds with better drug-like characteristics early in the process. nih.gov
Moreover, generative AI models can explore the vast chemical space around the core pyrimidine scaffold to propose novel molecules with a high probability of being active and selective. premierscience.com These models, often based on deep learning and neural networks, can learn the complex rules governing molecular interactions and generate structures optimized for multiple properties simultaneously. astrazeneca.commdpi.com This data-driven approach allows researchers to focus laboratory resources on the most promising candidates, streamlining the path to a potential therapeutic.
| AI/ML Application | Specific Tool/Technique | Role in Compound Optimization |
|---|---|---|
| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predicts the potency of new analogues against a specific biological target based on their chemical structure. mdpi.com |
| Property Prediction | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Models | Forecasts the pharmacokinetic and safety profiles of compounds, enabling early-stage deselection of unfavorable candidates. nih.gov |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generates novel molecular structures with desired properties (e.g., high potency, low toxicity) to guide synthetic chemistry. premierscience.com |
| Target Identification | Natural Language Processing (NLP), Network Biology | Analyzes scientific literature and biological data to identify and validate novel protein targets for the compound class. mdpi.com |
| Synthetic Route Planning | Retrosynthesis Prediction Algorithms | Proposes efficient and feasible synthetic pathways for target molecules, potentially incorporating green chemistry principles. |
Q & A
Q. What synthetic strategies are recommended for preparing 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine, and how do reaction parameters affect yield and purity?
Methodological Answer: A metal-free synthesis approach using β-CF₃ aryl ketones under mild conditions (e.g., THF, 50°C) allows selective fluorination and substitution at the pyrimidine ring. Key steps include cyclization and nucleophilic displacement with piperidine. Reaction time (e.g., 12–24 hours) and stoichiometric ratios of reagents (e.g., 1:1.2 for piperidine) critically influence yields (reported up to 85%). Characterization via ¹⁹F NMR and HRMS ensures purity and structural confirmation .
Q. Which spectroscopic techniques are optimal for characterizing this compound and its derivatives?
Methodological Answer: Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substitution patterns and fluorine integration. UV/Vis and fluorescence spectroscopy (excitation at 341 nm) identify electronic transitions and emissive properties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if applicable) resolves 3D geometry. For metal complexes, titration experiments with Zn²⁺ or Sn²⁺ monitor bathochromic shifts and emission quenching/enhancement .
Advanced Research Questions
Q. How does the substitution pattern on the pyrimidine ring influence its efficacy as a fluorescence sensor for metal ions?
Methodological Answer: Electron-donating groups (e.g., piperidin-1-yl) enhance metal-binding affinity by providing lone pairs for coordination. Tridentate ligand geometry (pyrimidine + two pyridyl groups) stabilizes 1:1 stoichiometric complexes with Zn²⁺ (Kd < 10⁻⁶ M). Fluorescence response varies: Sn²⁺ causes intensity enhancement, while Zn²⁺ induces quenching. Experimental validation involves titrating metal salts into THF solutions of the compound and monitoring λmax shifts (Δ ~50 nm) and emission profiles .
Q. What methodological approaches are used to evaluate the anticancer potential of this compound derivatives?
Methodological Answer: In vitro cytotoxicity assays (MTT or SRB) quantify IC₅₀ values against cancer cell lines (e.g., MCF-7, A549). Structure-activity relationship (SAR) studies correlate substituents (e.g., nitro groups, alkyl chains) with potency. For example, derivatives with piperidinyl and methoxypropyl groups show IC₅₀ values of 12.5–15.0 µM. Apoptosis induction is assessed via flow cytometry (Annexin V/PI staining), while molecular docking predicts binding to kinase targets .
Q. How should researchers address contradictory fluorescence data (quenching vs. enhancement) when testing metal ion interactions?
Methodological Answer: Contradictions arise from metal-specific electronic effects. For instance, Sn²⁺ enhances emission due to rigidochromism (reduced non-radiative decay), while Zn²⁺ quenches via charge transfer. Control experiments in inert solvents (e.g., THF) minimize interference. Titration curves (absorbance vs. [metal]) and Job’s plot analysis determine stoichiometry. Time-resolved fluorescence further distinguishes static vs. dynamic quenching mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
